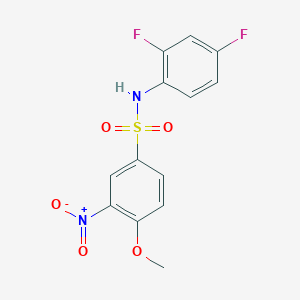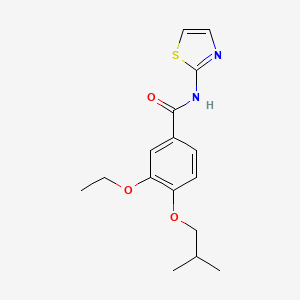
2-bromo-N-(3-methylpyridin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(3-methylpyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a pyridine ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methylpyridin-4-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-methyl-4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-bromo-N-(3-methylpyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-bromo-N-(3-methylpyridin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-bromo-N-(3-methylpyridin-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and the pyridine ring play crucial roles in binding to the target molecules, thereby influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-bromo-N-(3-methoxyphenyl)benzamide
- 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- 4-bromo-N-(2-methylphenyl)benzamide
Uniqueness
2-bromo-N-(3-methylpyridin-4-yl)benzamide is unique due to the presence of both a bromine atom and a methyl-substituted pyridine ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other benzamide derivatives. The methyl group on the pyridine ring can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-bromo-N-(3-methylpyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-8-15-7-6-12(9)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOGRADTJDDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B6620772.png)



![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-3-methylphenyl acetate](/img/structure/B6620788.png)
![N-(2-chlorophenyl)-2-[[2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-methylamino]acetamide](/img/structure/B6620791.png)

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B6620794.png)
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chloro-5-nitrophenyl)acetamide](/img/structure/B6620805.png)
![[3-(Dimethylsulfamoyl)phenyl]methyl 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoate](/img/structure/B6620806.png)

![N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide](/img/structure/B6620819.png)
![[2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B6620829.png)
![5-[1-[3-(3-Chlorophenoxy)propyl]piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6620834.png)
